molecular formula C7H3FN2O2 B13677213 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13677213
M. Wt: 166.11 g/mol
InChI Key: RHQMOFGZHAGJJV-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 5-position and two keto groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine-2,3-dicarboxylic acid with reagents that facilitate cyclization, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups or other reduced forms.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyridine-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, depending on their specific modifications.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its reactivity and functional group compatibility make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Another fluorinated pyrrolopyridine with a different ring fusion pattern.

    7-Azaindole: A structurally related compound with a nitrogen atom in the pyridine ring.

    5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: A more complex derivative with additional functional groups.

Uniqueness: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific ring fusion and the presence of both fluorine and keto groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C7H3FN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12)

InChI Key

RHQMOFGZHAGJJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)N2)F

Origin of Product

United States

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